molecular formula C10H14N2 B2360166 7-Methyl-1,2,3,4-tetrahydroquinolin-8-amine CAS No. 160431-49-2

7-Methyl-1,2,3,4-tetrahydroquinolin-8-amine

Cat. No. B2360166
CAS RN: 160431-49-2
M. Wt: 162.236
InChI Key: NXIPDLJDMOVORS-UHFFFAOYSA-N
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Description

7-Methyl-1,2,3,4-tetrahydroquinolin-8-amine is a chemical compound with the molecular formula C10H14N2 and a molecular weight of 162.23 . It is a derivative of tetrahydroquinoline, a class of compounds that have garnered attention in the scientific community due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of 7-Methyl-1,2,3,4-tetrahydroquinolin-8-amine consists of a tetrahydroquinoline ring with a methyl group at the 7th position and an amine group at the 8th position .


Physical And Chemical Properties Analysis

7-Methyl-1,2,3,4-tetrahydroquinolin-8-amine is a compound with a density of 1.1±0.1 g/cm3 . It has a melting point of 99.93 ºC and a boiling point of 308.54 ºC . It is soluble in water at 25 ºC with a solubility of 919.8 mg/L .

Scientific Research Applications

Neurodegenerative Disease Research

7-Methyl-1,2,3,4-tetrahydroquinolin-8-amine and its analogs have shown promise in the study of neurodegenerative diseases. These compounds can mimic the structure and function of certain neurotransmitters, which may be beneficial in understanding diseases like Parkinson’s and Alzheimer’s .

Antimicrobial Agent Development

The structural framework of tetrahydroquinoline derivatives has been explored for their potential as antimicrobial agents. Their ability to interact with bacterial cell walls and disrupt microbial pathways is a key area of research .

Cancer Therapeutics

Research into tetrahydroquinoline compounds includes their application in cancer therapy. They have been studied for their cytotoxic properties and their potential to inhibit cancer cell growth and proliferation .

Synthetic Methodology

7-Methyl-1,2,3,4-tetrahydroquinolin-8-amine serves as a core scaffold in synthetic chemistry. It’s used to develop new synthetic methodologies for constructing complex molecules, which can have broad applications in medicinal chemistry .

Pharmacokinetics and Drug Design

This compound is also significant in pharmacokinetics and drug design. Its structural characteristics allow for the exploration of drug absorption, distribution, metabolism, and excretion (ADME) properties .

Molecular Docking Studies

In silico studies, including molecular docking, are crucial for understanding how tetrahydroquinoline derivatives interact with various biological targets. This is essential for the rational design of new drugs .

Environmental Toxin Research

The compound’s analogs are used in models to study the effects of environmental toxins on the brain, which is vital for understanding conditions like Parkinson’s disease induced by toxins like rotenone .

Behavioral Science

Lastly, tetrahydroquinoline derivatives have been used in behavioral science to study their effects on mood and behavior, which could lead to new treatments for depression and anxiety .

Safety and Hazards

The safety data for 7-Methyl-1,2,3,4-tetrahydroquinolin-8-amine indicates that it has the hazard statements H302, H315, H319, H332, and H335 . This suggests that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .

Future Directions

The future directions for research on 7-Methyl-1,2,3,4-tetrahydroquinolin-8-amine and related compounds could involve further exploration of their biological activities and potential applications in treating various diseases . Additionally, more research could be conducted to develop novel synthetic strategies for these compounds .

properties

IUPAC Name

7-methyl-1,2,3,4-tetrahydroquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-7-4-5-8-3-2-6-12-10(8)9(7)11/h4-5,12H,2-3,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXIPDLJDMOVORS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(CCCN2)C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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